molecular formula C40H56O2S4Sn2 B12510376 5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione

5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione

Cat. No.: B12510376
M. Wt: 934.6 g/mol
InChI Key: ATGMCINJSKIUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno3,4-fbenzothiole-4,8-dione is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable candidate for various applications, particularly in the development of advanced materials and organic electronics.

Preparation Methods

The synthesis of 5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno3,4-fbenzothiole-4,8-dione typically involves a multi-step process. One common method includes the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The reaction conditions often involve the use of solvents such as toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound .

Mechanism of Action

The mechanism by which 5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno3,4-fbenzothiole-4,8-dione exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient electron transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include the interaction with light to generate excitons, which are then separated into free charge carriers that can be harnessed for various applications .

Comparison with Similar Compounds

Similar compounds to 5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno3,4-fbenzothiole-4,8-dione include:

The uniqueness of 5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno3,4-fbenzothiole-4,8-dione lies in its specific structural configuration, which provides distinct electronic properties that are advantageous for various advanced applications.

Properties

Molecular Formula

C40H56O2S4Sn2

Molecular Weight

934.6 g/mol

IUPAC Name

5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione

InChI

InChI=1S/C34H38O2S4.6CH3.2Sn/c1-5-9-13-21(7-3)19-25-27-28(26(39-25)20-22(8-4)14-10-6-2)32(36)30-29(31(27)35)33(23-15-11-17-37-23)40-34(30)24-16-12-18-38-24;;;;;;;;/h11-12,15-16,21-22H,5-10,13-14,19-20H2,1-4H3;6*1H3;;

InChI Key

ATGMCINJSKIUTB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=C(S4)[Sn](C)(C)C)C5=CC=C(S5)[Sn](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.